An In-depth Technical Guide to 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone: A Key Intermediate in Modern Drug Discovery
CAS Number: 929913-18-8
Introduction: The Strategic Importance of Silylated Cyclobutanes in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the pursuit of novel molecular architectures with favorable pharmacological profiles is paramount. Among the myriad of structural motifs employed by medicinal chemists, strained ring systems, particularly cyclobutanes, have garnered significant attention. Their unique three-dimensional geometry offers a scaffold that can impart desirable properties such as metabolic stability and improved binding affinity to biological targets. This guide focuses on a key building block within this class: 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone. The introduction of the bulky tert-butyldimethylsilyl (TBS) protecting group on the 3-hydroxycyclobutanone core provides a versatile and stable intermediate, amenable to a wide range of synthetic transformations. This technical guide will provide an in-depth exploration of its synthesis, physicochemical properties, and its emerging applications as a pivotal component in the synthesis of complex bioactive molecules.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization in multi-step syntheses. Below is a summary of the key properties of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone.
| Property | Value | Reference |
| CAS Number | 929913-18-8 | [1][2] |
| Molecular Formula | C₁₀H₂₀O₂Si | [2] |
| Molecular Weight | 200.35 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 219.9 ± 33.0 °C (Predicted) | [4] |
| Density | 0.93 ± 0.1 g/cm³ (Predicted) | [4] |
| Storage | Sealed in dry, store in freezer, under -20°C | [3] |
While experimental spectroscopic data is not widely published in peer-reviewed literature, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request[3]. Based on the chemical structure, the expected spectroscopic features are as follows:
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¹H NMR: Signals corresponding to the tert-butyl and dimethylsilyl protons would appear as singlets in the upfield region (around 0-1 ppm). The protons on the cyclobutanone ring would exhibit more complex splitting patterns in the region of 2-4 ppm.
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¹³C NMR: The carbonyl carbon would be observed as a characteristic downfield signal (around 210 ppm)[5]. The carbon bearing the silyloxy group, along with the other ring carbons and the carbons of the TBS group, would appear at higher field strengths.
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IR Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) is expected around 1780 cm⁻¹, typical for a strained four-membered ring system[6][7].
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group.
Synthesis and Manufacturing: A Protocol Grounded in Expertise
The synthesis of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone typically starts from the commercially available 3-hydroxycyclobutanone. The key transformation is the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether. This protecting group is chosen for its steric bulk, which imparts significant stability towards a wide range of reaction conditions, yet it can be selectively removed when required.
Experimental Protocol: Silylation of 3-Hydroxycyclobutanone
This protocol is a representative procedure based on established silylation methods for hydroxyl compounds.
Objective: To synthesize 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone from 3-hydroxycyclobutanone.
Materials:
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3-Hydroxycyclobutanone
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tert-Butyldimethylsilyl chloride (TBSCl)
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Imidazole
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Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxycyclobutanone (1.0 equivalent).
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Dissolution: Dissolve the starting material in anhydrous DCM or DMF.
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Addition of Base: Add imidazole (2.5 equivalents) to the solution and stir until it dissolves. Imidazole acts as a base to neutralize the HCl generated during the reaction and also as a nucleophilic catalyst.
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Addition of Silylating Agent: Add a solution of tert-butyldimethylsilyl chloride (1.2 equivalents) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup:
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone.
Causality Behind Experimental Choices:
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Anhydrous Conditions: Silylating agents like TBSCl are sensitive to moisture, which can lead to the formation of silanols and reduce the yield of the desired product. Therefore, the use of anhydrous solvents and an inert atmosphere is critical.
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Choice of Base: Imidazole is a preferred base for this reaction as it is a more effective nucleophilic catalyst than triethylamine for the silylation of sterically hindered alcohols. It activates the silylating agent, facilitating the reaction[8].
-
Stoichiometry: A slight excess of the silylating agent and a larger excess of the base are used to ensure complete conversion of the starting material.
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Temperature Control: The initial addition at 0 °C helps to control the exothermicity of the reaction.
Diagram: Synthetic Pathway
Caption: General synthetic scheme for the preparation of the target compound.
Applications in Drug Development: A Versatile Building Block
The utility of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone in drug development stems from the versatile reactivity of the cyclobutanone core and the stability of the TBS protecting group. This intermediate serves as a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Precursor to Cardiac Sarcomere Inhibitors
One of the most promising applications of this compound is in the synthesis of cardiac sarcomere inhibitors[4]. These inhibitors are a novel class of drugs being investigated for the treatment of hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by the thickening of the heart muscle[9][10]. The cyclobutanone moiety can be elaborated into various pharmacophores that modulate the activity of cardiac myosin, the motor protein responsible for heart muscle contraction[11]. The TBS-protected hydroxyl group allows for selective modifications at other positions of the molecule before its deprotection to reveal a key hydrogen-bonding functionality in the final drug candidate.
Utility in the Synthesis of Bioactive Molecules
Beyond its application in cardiac medicine, the cyclobutanone ring is a versatile scaffold for the construction of a wide array of bioactive molecules[2]. The strained four-membered ring can undergo various transformations, including ring expansions and functional group interconversions, to generate diverse molecular skeletons. The title compound, with its protected hydroxyl group, offers a strategic advantage in multi-step syntheses, allowing for the introduction of other functionalities without interference from the hydroxyl group.
Diagram: Application Workflow
Caption: Synthetic utility of the title compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone. It is intended for research and development use only.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Immediately wash off with soap and plenty of water.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
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Conclusion and Future Perspectives
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone has emerged as a valuable and versatile intermediate in the field of medicinal chemistry. Its robust TBS-protected hydroxyl group and the reactive cyclobutanone core provide a powerful platform for the synthesis of complex and novel bioactive molecules. The potential application of this building block in the development of cardiac sarcomere inhibitors for hypertrophic cardiomyopathy highlights its significance in addressing unmet medical needs. As the demand for innovative drug candidates with unique three-dimensional structures continues to grow, the strategic use of silylated cyclobutane derivatives like the title compound is poised to play an increasingly important role in the future of drug discovery.
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